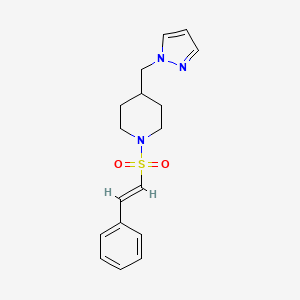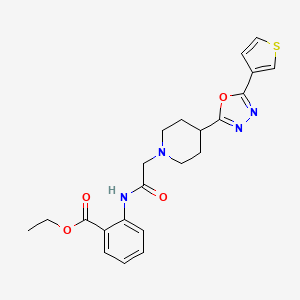
1-(4-Fluoro-3-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-methylphenyl)ethanol , also known as 4-fluoro-3-methylbenzyl alcohol , is an organic compound with the chemical formula C~9~H~11~FO . It belongs to the class of aromatic alcohols and contains a fluorine atom, a methyl group, and a hydroxyl group attached to a phenyl ring. This compound is used in various research and synthetic applications .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
1-(4-Fluoro-3-methylphenyl)ethanol is an intermediate in the synthesis of various pharmacologically active compounds. For instance, its enantiomer, (S)-(–)-1-(4-fluorophenyl)ethanol, is used in synthesizing an antagonist of the CCR5 chemokine receptor, potentially offering protection against HIV infection. This compound is also part of the molecular structure of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment. Research has explored the enantioselective synthesis of this compound using Daucus carota cells, indicating the potential for biocatalytic processes in pharmaceutical applications (ChemChemTech, 2022).
Crystal Growth and Characterization
The compound has been studied for its crystal growth characteristics, essential for understanding its physical properties and potential applications. For example, the single crystals of a related compound, 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP), have been grown and characterized, providing insights into its molecular structure and physical properties (Molecular Crystals and Liquid Crystals, 2015).
Enzymatic Biotransformation
Enzymatic biotransformation is another area where this compound has found relevance. The stereoinversion of similar phenylethanols using red alga (Cyanidioschyzon merolae) has been investigated, indicating the potential for biological systems to modify the stereochemistry of these compounds, which is crucial in producing enantiomerically pure pharmaceuticals (Journal of Molecular Catalysis B-enzymatic, 2008).
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXLNXWGOFJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methylphenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)



![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)


![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)
